molecular formula C48H46N2O4 B1589438 (1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine CAS No. 860036-29-9

(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

Cat. No. B1589438
CAS RN: 860036-29-9
M. Wt: 714.9 g/mol
InChI Key: VWHFLRGVWVBFFY-NDOUMJCMSA-N
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Description

(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine, commonly known as DIBAL-H, is a powerful reducing agent used in organic synthesis. The compound is widely used in the laboratory for the reduction of carbonyl groups to alcohols, and for the deoxygenation of sulfoxides, sulfones, and nitriles.

Mechanism of Action

DIBAL-H is a strong reducing agent that works by adding a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion is transferred from the aluminum atom in DIBAL-H to the carbonyl carbon, resulting in the formation of an alkoxide intermediate. The intermediate is then hydrolyzed to form the alcohol product.
Biochemical and physiological effects:
DIBAL-H is not used in biochemical or physiological studies as it is a synthetic compound and not found in nature.

Advantages and Limitations for Lab Experiments

DIBAL-H is a powerful reducing agent that is widely used in organic synthesis. Its advantages include its high reactivity, selectivity, and mild reaction conditions. However, there are limitations to its use, such as its sensitivity to moisture and air, and its potential for explosive reactions.

Future Directions

For research on DIBAL-H could include the development of new synthetic methods for its production, the study of its reactivity with different substrates, and the exploration of its potential applications in the synthesis of new organic compounds. Additionally, there is scope for research into the development of safer and more efficient methods for handling and using DIBAL-H in the laboratory.

Scientific Research Applications

DIBAL-H is widely used in organic synthesis for the reduction of carbonyl groups to alcohols. It is also used for the deoxygenation of sulfoxides, sulfones, and nitriles. DIBAL-H has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

IUPAC Name

N-hydroxy-N-[(1R,2R)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHFLRGVWVBFFY-NDOUMJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463229
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

CAS RN

860036-29-9
Record name Benzenepropanamide, N,N′-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-β,β-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860036-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
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(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
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(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Reactant of Route 4
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Reactant of Route 5
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Reactant of Route 6
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Reactant of Route 6
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine

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